(Z)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride
CAS No.: 1321936-92-8
Cat. No.: VC7321668
Molecular Formula: C21H22ClFN4O3S
Molecular Weight: 464.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1321936-92-8 |
|---|---|
| Molecular Formula | C21H22ClFN4O3S |
| Molecular Weight | 464.94 |
| IUPAC Name | (Z)-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride |
| Standard InChI | InChI=1S/C21H21FN4O3S.ClH/c1-24(2)13-4-14-25(21-23-20-17(22)5-3-6-18(20)30-21)19(27)12-9-15-7-10-16(11-8-15)26(28)29;/h3,5-12H,4,13-14H2,1-2H3;1H/b12-9-; |
| Standard InChI Key | PAXHHSQFJHKTJS-MWMYENNMSA-N |
| SMILES | CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-].Cl |
Introduction
The compound (Z)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride is a complex organic molecule that incorporates several functional groups, including a benzothiazole ring, a nitrophenyl group, and a dimethylamino propyl chain. This compound is not explicitly mentioned in the provided search results, so we will infer its properties based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the nitrophenyl group, and the incorporation of the dimethylamino propyl chain. Common methods might involve condensation reactions and nucleophilic substitutions.
Potential Applications
Compounds with similar structures are often explored for their biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of a nitro group could also suggest potential applications in photochemistry or as a precursor for further chemical modifications.
Research Findings and Data
Given the lack of specific data on this compound, we can look at related compounds for insights:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylpropanamide | CHFNOS | 385.5 | Biological activity studies |
| N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide | CHFNO | 317.36 | Pharmaceutical research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume